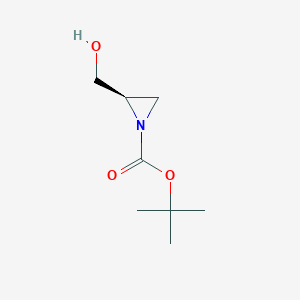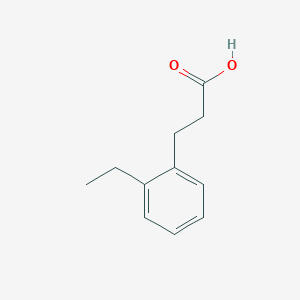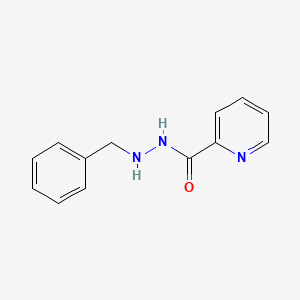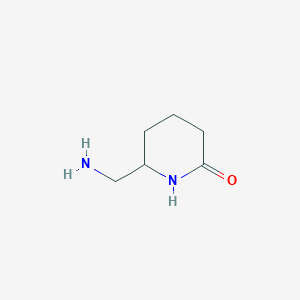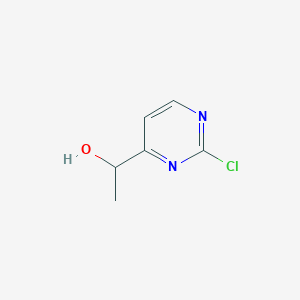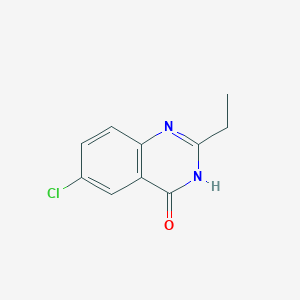![molecular formula C8H8ClNS B3186809 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1314402-01-1](/img/structure/B3186809.png)
5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom at the 5-position of the benzothiazine ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves a three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different ring structure and exhibits distinct pharmacological properties.
2,4-Disubstituted thiazoles: Similar in containing sulfur and nitrogen atoms but differ in their ring structure and substitution patterns.
Uniqueness
The presence of the chlorine atom at the 5-position in 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine imparts unique reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Properties
CAS No. |
1314402-01-1 |
|---|---|
Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
InChI Key |
WLUOLFPUFMMYIM-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(N1)C(=CC=C2)Cl |
Canonical SMILES |
C1CSC2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



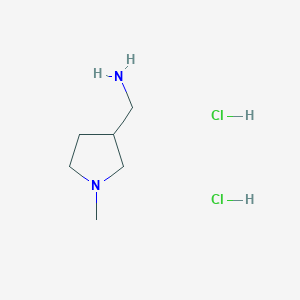

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)
